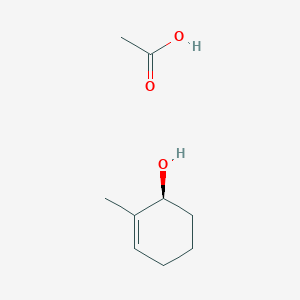
acetic acid;(1S)-2-methylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S)-2-methylcyclohex-2-en-1-ol is a compound that combines the properties of acetic acid and (1S)-2-methylcyclohex-2-en-1-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with a pungent smell and a distinctive sour taste. It is a key component of vinegar and is widely used in various industrial processes. (1S)-2-methylcyclohex-2-en-1-ol is a chiral alcohol with a cyclohexene ring structure, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-2-methylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the esterification of (1S)-2-methylcyclohex-2-en-1-ol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol using a rhodium-iodine catalyst, a process developed by the chemical company Monsanto. . The production of (1S)-2-methylcyclohex-2-en-1-ol can be achieved through the hydrogenation of 2-methylcyclohex-2-en-1-one using a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S)-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Acetic acid;(1S)-2-methylcyclohex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;(1S)-2-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. Acetic acid acts as a weak acid, donating protons to various substrates and participating in acid-base reactions. (1S)-2-methylcyclohex-2-en-1-ol, being a chiral alcohol, can interact with enzymes and receptors in a stereospecific manner, influencing biochemical processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Acetaldehyde: An aldehyde that shares structural similarities with acetic acid.
Acetamide: An amide derivative of acetic acid.
Acetic anhydride: A derivative of acetic acid used in acetylation reactions.
Uniqueness
Acetic acid;(1S)-2-methylcyclohex-2-en-1-ol is unique due to the combination of acetic acid’s acidic properties and (1S)-2-methylcyclohex-2-en-1-ol’s chiral alcohol structure. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with biological systems in a stereospecific manner, making it valuable in both research and industrial applications .
Properties
CAS No. |
62247-43-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;(1S)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-4-2-3-5-7(6)8;1-2(3)4/h4,7-8H,2-3,5H2,1H3;1H3,(H,3,4)/t7-;/m0./s1 |
InChI Key |
QMHSVVZEGQLRIT-FJXQXJEOSA-N |
Isomeric SMILES |
CC1=CCCC[C@@H]1O.CC(=O)O |
Canonical SMILES |
CC1=CCCCC1O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















